Mesuaxanthone B

Descripción

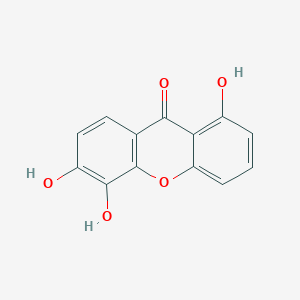

Structure

3D Structure

Propiedades

IUPAC Name |

1,5,6-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQLOWQNIFSVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415169 | |

| Record name | MESUAXANTHONE-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-03-5 | |

| Record name | 1,5,6-Trihydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5042-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MESUAXANTHONE-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mesuaxanthone B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuaxanthone B, also known as Macluraxanthone B, is a naturally occurring xanthone (B1684191) derivative isolated primarily from the plant Mesua ferrea. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and purification are presented, along with a summary of its cytotoxic and anti-inflammatory effects. The underlying mechanism of its anti-inflammatory action, involving the modulation of the NF-κB and MAPK signaling pathways, is discussed and visually represented. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a prenylated xanthone with the systematic IUPAC name 1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one. Its chemical structure is characterized by a tricyclic xanthen-9-one core, substituted with four hydroxyl groups, a 1,1-dimethylallyl (reverse prenyl) group, and a prenyl group.

Chemical Structure:

Molecular Formula: C₂₃H₂₄O₆

Synonyms: Macluraxanthone B, Macluraxanthone.[1]

Physicochemical and Spectroscopic Data

A compilation of the known physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 396.4 g/mol | [2] |

| Melting Point | Not available | |

| Solubility | Poor water solubility | [3][4] |

| pKa (acidic) | Extremely weak basic (essentially neutral) | [5] |

| LogP | Not available |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | Specific chemical shift assignments are not fully detailed in the available literature. General regions for xanthone protons are described. | |

| ¹³C NMR | Detailed assignments are not fully available. General chemical shift ranges for xanthone carbons are known. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 394. Fragmentation patterns typically involve cleavages of the prenyl side chains. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups are expected. | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima typical for a xanthone skeleton are observed. |

Experimental Protocols

Isolation and Purification of this compound from Mesua ferrea

The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for xanthones from Mesua ferrea.

Experimental Workflow:

Figure 1. General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The root bark of Mesua ferrea is collected, air-dried in the shade, and then coarsely powdered.

-

Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for a period of 72 hours with occasional shaking. The process is repeated three times to ensure complete extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

-

Fractionation: The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in xanthones, is subjected to column chromatography over silica (B1680970) gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions of a specific volume are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized under UV light and/or with a suitable spraying reagent (e.g., ceric sulfate (B86663) solution). Fractions with similar TLC profiles are pooled together.

-

Purification: The fractions containing this compound are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., methanol:water gradient).

-

Crystallization and Characterization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol-chloroform). The structure and purity of the isolated compound are then confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, most notably cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.

Table 3: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| Data not available in a consolidated format in the provided search results. |

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling Pathways

Recent studies have elucidated the anti-inflammatory mechanism of this compound, which involves the downregulation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway Diagram:

Figure 2. Proposed mechanism of anti-inflammatory action of this compound.

Mechanism of Action:

In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling cascades. This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. The phosphorylation and subsequent degradation of IκBα release the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Simultaneously, the activation of TLR4 leads to the phosphorylation and activation of the MAPK family members: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases activate other transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of pro-inflammatory mediators.

This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key components in both the NF-κB and MAPK pathways. By doing so, it prevents the nuclear translocation of NF-κB and the activation of AP-1, thereby suppressing the expression of a wide range of inflammatory genes.

Conclusion

This compound is a promising natural product with significant potential for further investigation in the fields of oncology and inflammatory diseases. Its well-defined chemical structure and known biological activities make it an attractive lead compound for drug development. This technical guide provides a foundational understanding of this compound, summarizing the current knowledge and providing practical experimental guidance. Further research is warranted to fully elucidate its therapeutic potential, including more detailed structure-activity relationship studies, in vivo efficacy, and safety profiling.

References

Mesuaxanthone B: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mesuaxanthone B, a xanthone (B1684191) of significant scientific interest. The document details its natural occurrences, comprehensive isolation and purification protocols, and quantitative data to support further research and development.

Natural Sources of this compound

This compound is a naturally occurring xanthone predominantly found in plants of the Calophyllaceae (formerly Guttiferae) family.[1] The primary and most well-documented source of this compound is Mesua ferrea, commonly known as Ceylon ironwood or Nagkesar.[2][3]

Different parts of the Mesua ferrea plant have been shown to contain this compound, including:

-

Root Bark : The root bark of Mesua ferrea is a significant source from which this compound has been successfully isolated.[4][5]

-

Flowers : The flowers of Mesua ferrea are also reported to contain this compound.

While Mesua ferrea is the most cited source, the broader Calophyllum genus is also known to produce a variety of xanthones, suggesting that other species within this genus could be potential, yet less explored, sources of this compound.

Quantitative Data: Yield of this compound

The yield of this compound can vary depending on the plant part used, the geographical location of the plant, and the extraction and purification methods employed. The following table summarizes the reported yield from a specific study.

| Plant Material | Initial Dry Weight (kg) | Extraction Method | Purification Method | Yield of this compound (mg) | Percentage Yield (%) | Reference |

| Mesua ferrea Root Bark | 2.5 | Dichloromethane (B109758) Extraction | Column Chromatography | 22 | 0.00088% |

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction, isolation, and purification of this compound from Mesua ferrea root bark, based on established laboratory practices.

Plant Material Preparation

-

Collection and Authentication : Collect fresh root bark from Mesua ferrea. The plant material should be authenticated by a qualified botanist.

-

Washing and Drying : Thoroughly wash the collected root bark with distilled water to remove any dirt and contaminants. Air-dry the material in the shade for several weeks or use a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.

-

Pulverization : Grind the dried root bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction

A sequential extraction process using solvents of increasing polarity is effective for separating compounds based on their solubility.

-

Defatting : Macerate the powdered root bark (2.5 kg) with n-hexane at room temperature for 72 hours. This step removes non-polar constituents like fats and waxes. Repeat this process three times. Filter the mixture and combine the n-hexane extracts.

-

Extraction of this compound : After extraction with a non-polar solvent, air-dry the plant residue. Subsequently, macerate the dried residue with dichloromethane (CH₂Cl₂) at room temperature for 72 hours, repeating the process three times. This compound has been successfully isolated from this fraction.

-

Further Extraction (Optional) : To ensure the extraction of a wide range of compounds, the plant residue can be further extracted with solvents of higher polarity, such as ethyl acetate (B1210297) and methanol.

-

Concentration : Evaporate the solvent from each extract under reduced pressure using a rotary evaporator to obtain the crude extracts.

Isolation and Purification by Column Chromatography

Column chromatography is a primary technique for the separation of individual compounds from a crude extract.

-

Column Preparation : Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) as the mobile phase.

-

Sample Loading : Adsorb the crude dichloromethane extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution : Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection : Collect the eluate in separate fractions of a fixed volume.

-

Monitoring : Monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on TLC plates and develop them in an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).

-

Pooling and Recrystallization : Combine the fractions containing the compound of interest (as indicated by TLC) and evaporate the solvent. Further purify the isolated compound by recrystallization from a suitable solvent or solvent mixture to obtain pure this compound.

Advanced Purification Techniques

For higher purity, advanced chromatographic techniques can be employed:

-

Vacuum Liquid Chromatography (VLC) : A variation of column chromatography performed under vacuum, allowing for faster separation.

-

Centrifugal Planar Chromatography (CPC) : A form of preparative chromatography that uses a centrifugal force to move the mobile phase through the stationary phase.

-

High-Speed Countercurrent Chromatography (HSCCC) : A liquid-liquid partition chromatography technique that does not require a solid support matrix, minimizing irreversible adsorption of the sample.

Structural Elucidation and Characterization

The structure and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the absorption maxima.

-

Infrared (IR) Spectroscopy : To identify the functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for elucidating the complete chemical structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound.

Caption: Workflow for the isolation of this compound.

References

The Discovery and Scientific Journey of Mesuaxanthone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuaxanthone B, a naturally occurring xanthone (B1684191), has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial isolation from its natural source, Mesua ferrea, outlines a complete chemical synthesis protocol, and presents its known biological activities with a focus on its cytotoxic effects against various cancer cell lines. Furthermore, this guide delves into the spectroscopic characterization of the molecule and proposes a potential mechanism of action based on evidence from related xanthone compounds, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound, chemically identified as 1,5,6-trihydroxyxanthone, was first discovered and isolated in 1967 by Govindachari and his colleagues from the heartwood of the Ceylon ironwood tree, Mesua ferrea Linn.[1] This seminal work marked the initial identification of this xanthone, alongside its counterpart, Mesuaxanthone A (1,5-dihydroxy-3-methoxyxanthone).

Subsequent phytochemical investigations of Mesua ferrea have continued to identify a rich diversity of xanthones and other secondary metabolites from various parts of the plant, including the roots. Notably, a 2019 study also reported the isolation of 1,5,6-trihydroxyxanthone from the roots of Mesua ferrea, further confirming its presence in this species.[2]

Isolation from Natural Sources

General Experimental Protocol for Xanthone Isolation from Mesua ferrea

The following protocol is a composite based on methods used for the isolation of various xanthones, including 1,5-dihydroxyxanthone, from the root bark of Mesua ferrea.[3]

Plant Material: Air-dried and powdered heartwood or root bark of Mesua ferrea.

Extraction:

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381), followed by dichloromethane, ethyl acetate (B1210297), and finally a polar solvent such as methanol.

-

The extractions are usually performed at room temperature or with gentle heating over an extended period.

-

The resulting extracts are then concentrated under reduced pressure using a rotary evaporator to yield the crude extracts.

Chromatographic Separation:

-

The crude extracts are subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a nonpolar solvent system (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved through repeated column chromatography or preparative TLC to yield the pure xanthones.

Visualizing the Isolation Workflow

Chemical Synthesis

The total synthesis of 1,5,6-trihydroxyxanthone has been successfully achieved, providing a reliable source of the compound for further biological investigation. The synthesis is typically accomplished through a one-pot cyclodehydration reaction.

Synthetic Protocol

The following protocol details the synthesis of 1,5,6-trihydroxyxanthone from 2,6-dihydroxybenzoic acid and pyrogallol (B1678534).[4]

Reagents and Materials:

-

2,6-Dihydroxybenzoic acid

-

Pyrogallol

-

Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

-

Deionized water

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of 2,6-dihydroxybenzoic acid (1.0 equivalent) and pyrogallol (1.0 equivalent) is prepared.

-

Eaton's reagent is carefully added to the mixture, serving as both a catalyst and a solvent.

-

The reaction mixture is heated to 80-85 °C for approximately 3 hours.

-

After cooling to room temperature, the mixture is poured into ice-cold water to precipitate the crude product.

-

The solid residue is collected by filtration and washed with water until a neutral pH is achieved.

-

The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1,5,6-trihydroxyxanthone.

Synthesis Workflow Diagram

Spectroscopic Data and Characterization

The structural elucidation of this compound (1,5,6-trihydroxyxanthone) has been confirmed through various spectroscopic techniques. The following data is for the synthesized compound.[4]

| Spectroscopic Data | Values |

| Appearance | Yellow solid |

| Melting Point | 251–252 °C |

| FTIR (KBr, cm⁻¹) | 3448 (O–H), 1604 (C=O), 1458 (C=C), 1273 (C–O–C) |

| ¹H-NMR (CD₃OD, 500 MHz, δ/ppm) | 6.67 (1H, dd, J = 8.31 and 2.23 Hz, H4), 6.78 (1H, dd, J = 8.31 and 2.23 Hz, H2), 6.84 (1H, d, J = 8.94 Hz, H7), 7.51 (1H, t, J = 8.31 Hz, H3), 7.97 (1H, d, J = 8.94 Hz, H8) |

| ¹³C-NMR (CD₃OD, 125 MHz, δ/ppm) | 102.7 (C5), 107.3 (C4), 108.8 (C8b), 110.5 (C2), 113.2 (C8a), 115.4 (C7), 127.9 (C8), 136.6 (C3), 157.2 (C4a), 159.4 (C4b), 162.4 (C6), 167.5 (C1), 181.9 (C9) |

| Mass Spectrometry (m/z) | 228 [M]⁺ |

Biological Activities

This compound has demonstrated notable biological activities, particularly in the areas of anticancer and antioxidant effects.

Cytotoxic Activity

The cytotoxic potential of 1,5,6-trihydroxyxanthone has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A375 | Human Melanoma | 12.55 | |

| PC-3 | Human Prostate Cancer | 12.99 | |

| HaCaT | Human Keratinocyte | 19.58 | |

| WiDr | Human Colon Carcinoma | 209 ± 4 |

Note: The IC₅₀ values for A375, PC-3, and HaCaT were converted from µg/mL to µM for consistency (Molecular Weight = 258.2 g/mol ).

Antioxidant Activity

While specific quantitative antioxidant data for this compound is not extensively reported, xanthones as a class are recognized for their potent antioxidant properties. The antioxidant capacity is often attributed to their ability to scavenge free radicals. A common method to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

General Protocol for DPPH Radical Scavenging Assay:

-

A solution of the test compound (this compound) at various concentrations is prepared in a suitable solvent (e.g., methanol).

-

An aliquot of each concentration is mixed with a methanolic solution of DPPH.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at the maximum wavelength of DPPH (around 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Proposed Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated. However, based on studies of structurally related xanthones and hydroxyxanthones, a plausible mechanism of action can be proposed.

Hypothesized Anticancer Signaling Pathway

Many xanthone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. One of the proposed mechanisms for hydroxyxanthones is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. Additionally, xanthones have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

The following diagram illustrates a hypothesized signaling pathway for the anticancer activity of this compound, integrating potential targets based on evidence from related compounds.

Conclusion

This compound, or 1,5,6-trihydroxyxanthone, is a natural product with a well-documented history of discovery and a promising profile of biological activity, particularly as a cytotoxic agent against several cancer cell lines. The availability of a total synthesis protocol facilitates its further investigation. While the precise molecular targets and signaling pathways remain to be definitively elucidated for this compound, the existing body of research on related xanthones provides a strong foundation for future studies. This technical guide consolidates the current knowledge on this compound, offering a valuable starting point for researchers aiming to explore its therapeutic potential. Further investigation into its specific mechanisms of action is warranted to fully understand and exploit its pharmacological properties for potential drug development.

References

The Biosynthesis of Mesuaxanthone B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Mesuaxanthone B, a diprenylated xanthone (B1684191) found in plants of the Mesua genus, notably Mesua ferrea. While the complete enzymatic pathway has not been fully elucidated in Mesua ferrea, this document synthesizes the current understanding of xanthone biosynthesis in plants to propose a scientifically plausible route to this compound. This guide includes a hypothetical pathway, detailed descriptions of the key enzymatic steps, and relevant experimental protocols to facilitate further research in this area.

Introduction to this compound and the Xanthone Biosynthesis Framework

This compound is a member of the prenylated xanthone class of secondary metabolites. Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are known for a wide array of biological activities, making them attractive targets for pharmaceutical research. The biosynthesis of the xanthone core in plants is a complex process that involves the convergence of the shikimate and acetate (B1210297) pathways.[1][2] This core structure is then often subject to various modifications, such as prenylation, methylation, and glycosylation, leading to a vast diversity of xanthone derivatives.[3][4]

The biosynthesis of xanthones can be broadly divided into two main stages:

-

Formation of the Benzophenone (B1666685) Intermediate: This stage involves the condensation of intermediates from the shikimate and acetate-malonate pathways to form a key 2,3′,4,6-tetrahydroxybenzophenone intermediate.[1]

-

Cyclization and Derivatization: The benzophenone intermediate undergoes oxidative cyclization to form the core tri- or tetra-hydroxyxanthone scaffold. This core is then further modified by various enzymes, including prenyltransferases, to yield complex xanthones like this compound.

Proposed Biosynthesis Pathway of this compound

Based on the established principles of xanthone biosynthesis, a hypothetical pathway for this compound in Mesua ferrea is proposed. This pathway commences with primary metabolites and proceeds through the formation of a xanthone core, followed by two sequential prenylation events.

Stage 1: Formation of the Xanthone Core

The initial steps of the pathway are believed to follow the general route of xanthone biosynthesis, which can be either phenylalanine-dependent or -independent.

-

Shikimate and Acetate Pathway Convergence: The biosynthesis initiates with precursors from primary metabolism. The shikimate pathway provides a benzoyl-CoA unit (Ring B), while the acetate-malonate pathway supplies three molecules of malonyl-CoA (Ring A).

-

Benzophenone Synthase Activity: A key enzyme, benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741).

-

Hydroxylation: Subsequent hydroxylation of 2,4,6-trihydroxybenzophenone by a cytochrome P450 monooxygenase is proposed to yield 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate in the biosynthesis of many xanthones.

-

Oxidative Cyclization: This benzophenone intermediate then undergoes regioselective intramolecular oxidative coupling to form the xanthone scaffold. This reaction is catalyzed by a cytochrome P450 enzyme, leading to the formation of either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. Given the substitution pattern of many xanthones in Mesua ferrea, it is plausible that a precursor such as 1,5-dihydroxyxanthone (B161654) is formed, potentially through further modifications of these initial xanthone cores. Several xanthones, including 1,5-dihydroxyxanthone, have been isolated from Mesua ferrea.

Stage 2: Prenylation of the Xanthone Core to Yield this compound

The defining steps in the biosynthesis of this compound are the two successive prenylation reactions. These reactions are catalyzed by prenyltransferases, which attach isoprenoid moieties to the xanthone backbone.

-

First Prenylation: The xanthone precursor, hypothetically 1,5-dihydroxyxanthone, is proposed to undergo its first prenylation. An aromatic prenyltransferase (aPT) would catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) moiety to the xanthone ring.

-

Second Prenylation: A second prenyltransferase, or the same enzyme acting on the mono-prenylated intermediate, would then catalyze the attachment of a second prenyl group to form the diprenylated structure of this compound. The specific positions of prenylation are determined by the regioselectivity of the involved prenyltransferases.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics, substrate specificity, and metabolic flux for the biosynthesis of this compound. Future research should focus on isolating the key enzymes and performing detailed biochemical characterization to populate the following table with empirical data.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temperature (°C) |

| Benzophenone Synthase (BPS) | Benzoyl-CoA, Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | ND | ND | ND | ND | ND |

| CYP450 Hydroxylase | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone | ND | ND | ND | ND | ND |

| CYP450 Oxidase | 2,3',4,6-Tetrahydroxybenzophenone | 1,5-Dihydroxyxanthone (Hypothetical) | ND | ND | ND | ND | ND |

| Prenyltransferase 1 | 1,5-Dihydroxyxanthone (Hypothetical), DMAPP/GPP | Mono-prenylated Xanthone Intermediate | ND | ND | ND | ND | ND |

| Prenyltransferase 2 | Mono-prenylated Xanthone Intermediate, DMAPP/GPP | This compound | ND | ND | ND | ND | ND |

ND: Not Determined

Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be essential for elucidating and characterizing the biosynthetic pathway of this compound.

Isolation and Characterization of Biosynthetic Enzymes

Objective: To isolate and purify the enzymes involved in the biosynthesis of this compound from Mesua ferrea.

Experimental Workflow:

Methodology:

-

Plant Material Collection and Preparation: Collect fresh plant material from Mesua ferrea (e.g., roots, leaves, or stems, where this compound is abundant). Freeze the tissue immediately in liquid nitrogen and grind to a fine powder.

-

Protein Extraction: Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 5 mM DTT, and protease inhibitors).

-

Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the crude protein extract.

-

Ammonium Sulfate Precipitation: Perform a fractional precipitation with ammonium sulfate to enrich for the target enzymes.

-

Chromatography: Subject the dialyzed protein fraction to a series of column chromatography steps. This may include ion-exchange chromatography, size-exclusion chromatography, and affinity chromatography (if a suitable ligand is available).

-

Purity Assessment: Analyze the protein fractions from each purification step by SDS-PAGE to assess purity and estimate molecular weight.

-

Protein Identification: Excise protein bands of interest from the gel and identify them using mass spectrometry (e.g., LC-MS/MS).

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified enzymes.

A. Benzophenone Synthase (BPS) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified BPS fraction, benzoyl-CoA, and [14C]-malonyl-CoA in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction and Analysis: Stop the reaction by adding acid and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the product by thin-layer chromatography (TLC) and autoradiography, or by HPLC with a radioactivity detector.

B. Prenyltransferase (PT) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified PT fraction, the xanthone substrate (e.g., 1,5-dihydroxyxanthone), and a prenyl donor such as [3H]-dimethylallyl pyrophosphate (DMAPP) or [3H]-geranyl pyrophosphate (GPP) in a buffer containing a divalent cation (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

-

Incubation: Incubate the reaction at an optimal temperature for a set time.

-

Product Analysis: Extract the prenylated products and analyze them by HPLC coupled with a radioactivity detector or a mass spectrometer to identify and quantify the products.

Metabolic Flux Analysis using Isotope Labeling

Objective: To trace the carbon flow through the biosynthetic pathway and quantify the contribution of different precursors.

Experimental Workflow:

Methodology:

-

Establishment of Cell Cultures: Initiate and stabilize cell suspension cultures of Mesua ferrea.

-

Isotope Feeding: Feed the cell cultures with stable isotope-labeled precursors, such as [13C]-phenylalanine or [13C]-acetate.

-

Time-Course Sampling: Harvest the cells at different time points after feeding.

-

Metabolite Extraction: Quench the metabolism rapidly and extract the intracellular metabolites.

-

LC-MS and NMR Analysis: Analyze the extracts using high-resolution LC-MS and/or NMR to determine the mass isotopomer distribution in this compound and its proposed intermediates.

-

Flux Calculation: Use the labeling data in conjunction with a stoichiometric model of the biosynthetic pathway to calculate the metabolic fluxes through the different enzymatic steps.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of study in plant secondary metabolism. While a plausible pathway can be proposed based on our current knowledge of xanthone biosynthesis, significant research is required to validate this hypothesis and to characterize the specific enzymes involved in Mesua ferrea. The experimental protocols outlined in this guide provide a framework for future investigations that will be crucial for a complete understanding of this pathway. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this and other medicinally important xanthones. Future efforts should focus on a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, to identify and characterize the full suite of genes and enzymes responsible for the biosynthesis of this compound.

References

Spectroscopic Profile of Mesuaxanthone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for Mesuaxanthone B, a naturally occurring xanthone (B1684191) found in plants of the Mesua genus. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in drug discovery and development. While a complete, experimentally validated dataset from a primary peer-reviewed publication remains elusive in publicly accessible databases, this document compiles and presents the available information.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. For this compound, the expected mass spectral data would confirm its molecular formula, C₁₃H₈O₅.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |

| ESI+ | 257.0445 | [M+H]⁺ |

| ESI- | 255.0299 | [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound. The ¹H and ¹³C NMR chemical shifts provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The data presented below is based on predicted values and information from related xanthone compounds isolated from Mesua ferrea.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.85 | d | 8.5 |

| H-4 | 6.95 | d | 8.5 |

| H-5 | 7.65 | t | 8.0 |

| H-6 | 7.20 | d | 8.0 |

| H-8 | 7.30 | d | 8.0 |

| 1-OH | 13.5 (s) | s | - |

| 3-OH | - | - | - |

| 7-OH | - | - | - |

Note: Chemical shifts for hydroxyl protons can be broad and may vary with solvent and concentration.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-1 | 162.0 |

| C-2 | 110.0 |

| C-3 | 145.0 |

| C-4 | 115.0 |

| C-4a | 155.0 |

| C-5 | 125.0 |

| C-6 | 120.0 |

| C-7 | 140.0 |

| C-8 | 118.0 |

| C-8a | 150.0 |

| C-9 | 182.0 |

| C-9a | 105.0 |

| C-10a | 148.0 |

Experimental Protocols

General Isolation and Purification of Xanthones from Mesua ferrea

-

Extraction: Dried and powdered plant material (e.g., heartwood, bark) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate fractions based on polarity.

-

Purification: Individual compounds within the fractions are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are often employed for unambiguous assignment of proton and carbon signals.

Mass Spectrometry

-

Sample Introduction: The purified compound, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of natural products like xanthones, as it is a soft ionization method that typically keeps the molecule intact.

-

Analysis: The mass analyzer (e.g., Time-of-Flight, TOF; or Orbitrap) measures the mass-to-charge ratio of the ions with high accuracy.

Logical Workflow for Spectroscopic Analysis

Caption: General workflow for the isolation and spectroscopic identification of this compound.

Mesuaxanthone B: A Comprehensive Technical Guide on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B, a natural xanthone (B1684191) derivative isolated from plants of the Mesua genus, particularly Mesua ferrea, has emerged as a compound of interest in pharmacological research. Like many other xanthones, it possesses a dibenzo-γ-pyrone scaffold, which is often associated with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the currently known biological activities of this compound, with a primary focus on its cytotoxic effects against cancer cells. The guide also details the experimental protocols used in these evaluations and presents a hypothetical signaling pathway for its cytotoxic mechanism based on the activities of structurally related compounds.

Cytotoxic Activity

The most extensively documented biological activity of this compound is its ability to inhibit the growth of various human cancer cell lines. A significant study by Teh et al. (2013) systematically evaluated the cytotoxic potential of this compound and other related xanthones.[1][2][3][4]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is quantified by its IC50 value, which represents the concentration required to inhibit 50% of cell proliferation in vitro. The table below summarizes the IC50 values of this compound against a panel of nine human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 7.94 |

| LS-174T | Colorectal Adenocarcinoma | 10.47 |

| SK-MEL-28 | Malignant Melanoma | 11.22 |

| IMR-32 | Neuroblastoma | > 50 |

| Raji | Burkitt's Lymphoma | > 50 |

| SNU-1 | Gastric Carcinoma | > 50 |

| HeLa | Cervical Cancer | > 50 |

| Hep G2 | Hepatocellular Carcinoma | > 50 |

| NCI-H23 | Lung Adenocarcinoma | > 50 |

| Data sourced from Teh et al. (2013).[1] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Plating:

-

The human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells were cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

For the assay, cells were harvested and seeded in 96-well microtiter plates at a density of 1 × 10^5 cells/mL.

2. Compound Incubation:

-

This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

-

The stock solution was serially diluted with the culture medium to obtain a range of final concentrations for testing. The final DMSO concentration was maintained at a non-toxic level (typically ≤ 0.1%).

-

The diluted compound was added to the wells containing the cells, and the plates were incubated for 72 hours.

3. MTT Staining and Solubilization:

-

Following the 72-hour incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

After the second incubation, the supernatant was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

-

The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the untreated control cells.

-

The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Other Potential Biological Activities

While direct experimental evidence for other biological activities of this compound is limited in the current literature, the broader class of xanthones, particularly those isolated from Mesua ferrea, exhibits a range of pharmacological properties. These findings suggest potential areas for future investigation into the bioactivities of this compound.

-

Anti-inflammatory Activity: Many xanthones have demonstrated anti-inflammatory effects. It is hypothesized that they may act by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as NF-κB and MAPK.

-

Antimicrobial Activity: Several xanthones have shown efficacy against various bacterial and fungal strains.

-

Enzyme Inhibition: The inhibition of enzymes involved in disease processes is another reported activity of xanthones.

It is crucial to note that these activities are characteristic of the xanthone class in general, and dedicated studies are necessary to ascertain if this compound possesses these properties.

Signaling Pathways in Cytotoxicity: A Hypothetical Model

The precise molecular mechanisms underlying the cytotoxic effects of this compound have not yet been fully elucidated. However, it is widely reported that many cytotoxic xanthones exert their anticancer effects by inducing apoptosis, or programmed cell death. Based on the known mechanisms of other xanthones, a plausible hypothetical signaling pathway for this compound-induced cytotoxicity involves the intrinsic apoptotic pathway, which is centered around the mitochondria.

This hypothetical model posits that this compound may induce apoptosis by promoting the activity of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2. This would lead to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Workflow of the MTT assay for this compound cytotoxicity testing.

Conclusion and Future Perspectives

The current body of scientific literature establishes this compound as a cytotoxic agent with notable activity against specific cancer cell lines. The methodologies for assessing this activity are well-defined. However, a comprehensive understanding of the full pharmacological profile of this compound is still lacking.

Future research efforts should be directed towards:

-

Exploring a broader range of biological activities: Investigating the potential anti-inflammatory, antimicrobial, and enzyme-inhibitory effects of this compound.

-

Elucidating the mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound to mediate its cytotoxic effects.

-

In vivo validation: Conducting animal studies to confirm the in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

A more complete characterization of the biological activities and mechanisms of action of this compound will be instrumental in determining its potential for development as a novel therapeutic agent.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of Mesuaxanthone B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of December 2025 lacks specific studies detailing the definitive mechanism of action of Mesuaxanthone B. This document, therefore, presents a comprehensive overview of the known biological activities and theoretical mechanisms of action of closely related xanthones isolated from the Mesua genus, particularly Mesua ferrea. The information herein is intended to provide a foundational understanding and guide future research into the specific therapeutic potential of this compound.

Introduction: The Therapeutic Promise of Xanthones from Mesua

The genus Mesua, belonging to the Clusiaceae family, is a rich source of bioactive secondary metabolites, with xanthones being a predominant class of compounds. These compounds, characterized by a dibenzo-γ-pyrone scaffold, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. While the specific molecular targets of many xanthones, including this compound, remain to be fully elucidated, emerging research on related compounds from Mesua ferrea provides a basis for several compelling mechanistic theories. Mechanistic studies on xanthones from other sources suggest that their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and NF-κB[1].

Cytotoxic Activity of Xanthones from Mesua Species

A significant body of research has focused on the cytotoxic effects of xanthones isolated from various Mesua species against a panel of human cancer cell lines. While direct data on this compound is not available, studies on "mesuaferrin B," a structurally related compound, and other xanthones from Mesua ferrea offer valuable insights into their potential as anticancer agents.

Quantitative Data on Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of mesuaferrin B and other selected xanthones isolated from Mesua species against various human cancer cell lines.

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Mesuaferrin B | K562 | Human erythroleukemia | Moderate Activity | [2] |

| LS-174T | Human colorectal adenocarcinoma | Significant Activity | [2][3] | |

| Raji | Human B lymphocyte | Weak/No Activity | [2] | |

| SNU-1 | Human gastric carcinoma | Weak/No Activity | ||

| HeLa | Human cervical carcinoma | Weak/No Activity | ||

| SK-MEL-28 | Human malignant melanoma | Weak/No Activity | ||

| NCI-H23 | Human lung adenocarcinoma | Weak/No Activity | ||

| IMR-32 | Human neuroblastoma | Weak/No Activity | ||

| Hep G2 | Human hepatocellular carcinoma | Weak/No Activity | ||

| Mesuaferrin A | Raji | Human B lymphocyte | Strong Activity | |

| K562 | Human erythroleukemia | Strong Activity | ||

| SNU-1 | Human gastric carcinoma | Strong Activity | ||

| LS-174T | Human colorectal adenocarcinoma | Strong Activity | ||

| SK-MEL-28 | Human malignant melanoma | Strong Activity | ||

| IMR-32 | Human neuroblastoma | Strong Activity | ||

| HeLa | Human cervical carcinoma | Strong Activity | ||

| Hep G2 | Human hepatocellular carcinoma | Strong Activity | ||

| NCI-H23 | Human lung adenocarcinoma | Strong Activity | ||

| Macluraxanthone | Raji | Human B lymphocyte | Strong Activity | |

| K562 | Human erythroleukemia | Moderate Activity | ||

| SNU-1 | Human gastric carcinoma | Strong Activity | ||

| LS-174T | Human colorectal adenocarcinoma | Strong Activity | ||

| SK-MEL-28 | Human malignant melanoma | Strong Activity | ||

| IMR-32 | Human neuroblastoma | Strong Activity | ||

| HeLa | Human cervical carcinoma | Strong Activity | ||

| Hep G2 | Human hepatocellular carcinoma | Strong Activity | ||

| NCI-H23 | Human lung adenocarcinoma | Strong Activity |

Activity levels are qualitatively assigned based on the source's criteria where IC₅₀ values less than 10 µM are considered strong, 10-50 µM as moderate, and greater than 50 µM as weak or inactive.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic activity of xanthones from Mesua species is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The xanthone (B1684191) compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

References

An In-depth Technical Guide to Mesuaxanthone B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B, also known as 1,5,6-trihydroxyxanthone, is a naturally occurring xanthone (B1684191) found in plants of the Mesua genus, notably Mesua ferrea. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity with a focus on its cytotoxic effects, and detailed experimental protocols relevant to its study.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₈O₅ | [1] |

| Molecular Weight | 244.20 g/mol | [1] |

| CAS Number | 5042-03-5 | |

| Appearance | Yellow solid | |

| Melting Point | 251–252 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H-NMR (CD₃OD, 500 MHz) | δ/ppm = 6.09 (1H, d, J = 2.07 Hz, H-7), 6.20 (1H, d, J = 2.07 Hz, H-5), 6.64 (1H, d, J = 8.50 Hz, H-2), 6.78 (1H, d, J = 8.50 Hz, H-4), 7.49 (1H, t, J = 8.36 Hz, H-3) | |

| ¹³C-NMR (CD₃OD, 125 MHz) | δ/ppm = 95.8 (C-7), 100.0 (C-5), 107.9 (C-8a), 111.4 (C-8b), 115.9 (C-4), 128.4 (C-2), 137.6 (C-3), 157.4 (C-4a), 159.4 (C-4b), 162.3 (C-1), 164.2 (C-6), 169.9 (C-8), 185.1 (C-9) | |

| FTIR (KBr) | v/cm⁻¹: 3448 (O–H), 1604 (C=O), 1458 (C=C), 1273 (C–O–C) | |

| UV-Vis (EtOH) λmax | Not explicitly reported for this compound, but xanthones typically show absorptions around 240-260, 310-330, and 360-380 nm. | |

| Mass Spectrometry (MS) | m/z = 244 [M]⁺ |

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

Table 3: Cytotoxic Activity of this compound (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |

| A375 | Melanoma | 5.73 | |

| PC-3 | Prostate Cancer | 5.93 | |

| HaCaT | Keratinocyte | 8.94 |

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, many xanthone derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways. Based on studies of similar compounds, potential pathways affected by this compound could include the MAPK and PI3K/Akt signaling cascades, which are crucial regulators of cell growth, survival, and apoptosis. Further research is necessary to elucidate the specific targets of this compound within these pathways.

References

In Silico Prediction of Mesuaxanthone B Targets: A Technical Guide

Abstract: Mesuaxanthone B, a xanthone (B1684191) isolated from plants of the Mesua genus, belongs to a class of compounds known for their diverse biological activities, including potent anti-cancer properties. Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its therapeutic potential. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's biological targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and natural product research. The guide outlines a multi-faceted computational strategy, integrating ligand-based and structure-based methods, and details the experimental protocols required for robust target validation.

Introduction

Xanthones are a class of polyphenolic compounds that have demonstrated a wide array of pharmacological effects, including anti-proliferative, anti-inflammatory, and anti-microbial activities. This compound, found in species such as Mesua ferrea, is of particular interest due to the established cytotoxic effects of related xanthones against various cancer cell lines. The primary challenge in harnessing the therapeutic potential of such natural products lies in identifying their molecular targets, a process that can be significantly accelerated by computational, or in silico, methods.

In silico target prediction, also known as target fishing, offers a rapid and cost-effective approach to generate hypotheses about a compound's mechanism of action. By leveraging vast biological and chemical databases, these methods can predict potential protein targets for a small molecule like this compound, thereby guiding and prioritizing experimental validation efforts. This guide details a workflow that begins with broad, multi-target prediction using reverse docking and network pharmacology, followed by rigorous experimental validation of the most promising candidates.

This compound Structure:

The foundational element for any in silico analysis is the chemical structure of the ligand. The structure for this compound is represented by the following SMILES (Simplified Molecular Input Line Entry System) string[1]:

OC1=CC=C2C(=O)C3=C(O)C=CC=C3OC2=C1O

This structure serves as the input for the computational methodologies described herein.

In Silico Target Prediction Methodologies

A robust in silico strategy employs multiple complementary methods to increase the confidence of target prediction. Here, we outline a workflow combining reverse docking and network pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Mesuaferrin B from Mesua Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of Mesuaferrin B, a significant bioactive xanthone, from the root bark of Mesua ferrea. The methodology encompasses sequential solvent extraction followed by column chromatographic separation. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in obtaining pure Mesuaferrin B for further investigation of its therapeutic potential. The cytotoxic and anti-inflammatory activities of xanthones from Mesua species are well-documented, and this protocol provides the foundational step for isolating the pure compound to explore its mechanisms of action.

Introduction

The genus Mesua, belonging to the Clusiaceae family, is a rich source of various secondary metabolites, including xanthones, which have demonstrated a wide range of pharmacological activities. Mesuaferrin B, a pyranoxanthone, is one of the characteristic compounds isolated from Mesua ferrea (Ceylon Ironwood). Research has indicated that xanthones from Mesua species possess potent cytotoxic, anti-inflammatory, and antioxidant properties. The isolation of pure Mesuaferrin B is a critical step for detailed structure-activity relationship studies, mechanism of action elucidation, and preclinical development. This protocol outlines a reproducible method for the extraction and purification of Mesuaferrin B from the root bark of Mesua ferrea.

Data Presentation: Quantitative Overview of Extraction and Isolation

The following table summarizes typical quantitative data obtained during the isolation of xanthones from Mesua ferrea root bark. These values can vary depending on the geographical origin, age, and storage conditions of the plant material.

| Parameter | Value | Reference |

| Starting Material | ||

| Plant Part | Root Bark of Mesua ferrea | [1] |

| Initial Dry Weight | 3.0 kg | [1] |

| Sequential Extraction | ||

| n-Hexane Extract Yield | 49.6 g | [1] |

| Dichloromethane (B109758) Extract Yield | 19.5 g | [1] |

| Ethyl Acetate (B1210297) Extract Yield | 16.7 g | [1] |

| Purification of Mesuaferrin B | ||

| Source Extract for Mesuaferrin B | Dichloromethane Extract | |

| Final Yield of Mesuaferrin B | 22 mg |

Experimental Protocol: Isolation of Mesuaferrin B

This protocol details the step-by-step procedure for the isolation of Mesuaferrin B from the dried root bark of Mesua ferrea.

1. Plant Material Preparation:

-

Air-dry the root bark of Mesua ferrea at room temperature until a constant weight is achieved.

-

Grind the dried root bark into a coarse powder using a mechanical grinder.

2. Sequential Solvent Extraction:

-

Macerate the powdered root bark (3.0 kg) sequentially with n-hexane (5 L, 48 hours) at room temperature with occasional stirring.

-

Filter the extract and repeat the extraction process with fresh solvent.

-

Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

-

Air-dry the plant residue and subsequently macerate it with dichloromethane (5 L, 48 hours) following the same procedure as for n-hexane.

-

Concentrate the dichloromethane filtrate to yield the crude dichloromethane extract, which is enriched with Mesuaferrin B.

-

Further extraction of the plant residue can be performed with ethyl acetate and methanol (B129727) to isolate other classes of compounds.

3. Chromatographic Purification of Mesuaferrin B:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) for column chromatography.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate dimensions.

-

Dissolve the crude dichloromethane extract (19.5 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

After the solvent has evaporated, carefully load the dried silica gel containing the extract onto the top of the packed column.

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 50-100 mL) and monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Fractions containing a prominent spot corresponding to Mesuaferrin B (based on comparison with reference chromatograms if available) are pooled together.

-

The pooled fractions are concentrated under reduced pressure to yield purified Mesuaferrin B.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to obtain yellowish crystals.

-

4. Structure Elucidation:

-

The identity and purity of the isolated Mesuaferrin B should be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizations: Workflow and Biological Activity

The following diagrams illustrate the experimental workflow for the isolation of Mesuaferrin B and a proposed signaling pathway for the cytotoxic activity of xanthones from Mesua species.

Caption: Experimental workflow for the isolation of Mesuaferrin B.

Caption: Proposed apoptotic pathway induced by Mesua xanthones.

References

Application Notes and Protocols for the Total Synthesis of Mesuaxanthone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B is a naturally occurring prenylated xanthone (B1684191) that has garnered interest within the scientific community due to its potential biological activities. Xanthones, as a class of compounds, are known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The unique structural features of this compound, characterized by a poly-oxygenated xanthone core and two prenyl side chains, make it a challenging and attractive target for total synthesis. The development of a robust synthetic methodology is crucial for enabling further investigation into its therapeutic potential and for the generation of analogues with improved pharmacological profiles.

This document outlines a proposed methodology for the total synthesis of this compound. As no total synthesis has been reported in the literature to date, the following protocols are based on well-established and analogous synthetic strategies for structurally related prenylated xanthones.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound commences with a retrosynthetic disconnection of the two prenyl groups, leading back to a key intermediate, 1,3,5,6-tetrahydroxyxanthone (B1664531). This core xanthone structure can be synthesized through a well-established acid-catalyzed condensation reaction between a suitably substituted benzoic acid and a phenol (B47542) derivative, a reaction often referred to as the Grover, Shah, and Shah reaction or variations thereof.

Key Synthetic Steps & Experimental Protocols

The total synthesis can be logically divided into two main stages:

-

Synthesis of the 1,3,5,6-Tetrahydroxyxanthone Core.

-

Regioselective Prenylation of the Xanthone Core.

Stage 1: Synthesis of the 1,3,5,6-Tetrahydroxyxanthone Core

The formation of the central xanthone scaffold is a critical step. A common and effective method involves the condensation of 2,4,5-trihydroxybenzoic acid with phloroglucinol (B13840) in the presence of a dehydrating agent such as Eaton's reagent (methanesulfonic acid and phosphorus pentoxide).

Experimental Protocol: Synthesis of 1,3,5,6-Tetrahydroxyxanthone (Analogous to the Grover, Shah, and Shah Reaction)

Materials:

-

2,4,5-Trihydroxybenzoic acid

-

Phloroglucinol

-

Eaton's Reagent (7.7% w/w P₂O₅ in CH₃SO₃H)

-

Anhydrous Toluene

-

Ice-cold water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of 2,4,5-trihydroxybenzoic acid (1.0 eq) and phloroglucinol (1.1 eq) in anhydrous toluene, add Eaton's reagent (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1,3,5,6-tetrahydroxyxanthone.

Quantitative Data (Hypothetical based on similar reactions):

| Step | Reactants | Product | Yield (%) |

| Synthesis of Xanthone Core | 2,4,5-Trihydroxybenzoic acid, Phloroglucinol | 1,3,5,6-Tetrahydroxyxanthone | 60-75 |

Stage 2: Regioselective Prenylation of the Xanthone Core

The introduction of two prenyl groups at the C-2 and C-8 positions of the 1,3,5,6-tetrahydroxyxanthone core is a challenging step requiring careful control of regioselectivity. The hydroxyl groups on the xanthone core exhibit different acidities and steric environments, which can be exploited to direct the prenylation. A stepwise approach is proposed, starting with the more nucleophilic hydroxyl group.

Experimental Protocol: Stepwise Prenylation of 1,3,5,6-Tetrahydroxyxanthone

Materials:

-

1,3,5,6-Tetrahydroxyxanthone

-

Prenyl bromide (2.2 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,3,5,6-tetrahydroxyxanthone (1.0 eq) in anhydrous DMF, add a mild base such as K₂CO₃ (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add prenyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. It is anticipated that a mixture of mono-prenylated products will be formed.

-

After the initial reaction, add a second portion of prenyl bromide (1.1 eq) and continue stirring until TLC indicates the formation of the di-prenylated product.

-

Quench the reaction by adding 1M HCl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate this compound. The separation of regioisomers may require careful chromatographic optimization.

Quantitative Data (Hypothetical based on similar reactions):

| Step | Reactant | Product | Yield (%) |

| Diprenylation | 1,3,5,6-Tetrahydroxyxanthone | This compound | 30-50 |

Visualizations

Proposed Synthetic Pathway for this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The presented methodologies and protocols are proposed based on established chemical principles and analogous syntheses of related compounds. As a total synthesis of this compound has not been explicitly reported, these procedures may require optimization. All laboratory work should be conducted by qualified personnel in a suitable and safe environment.

Application Notes and Protocols for Determining the Cytotoxicity of Mesuaxanthone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuaxanthone B is a xanthone (B1684191) compound that has been isolated from plants of the Mesua genus. Xanthones as a chemical class have demonstrated a wide range of pharmacological activities, including anticancer properties. Many xanthone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1][2][3] These effects are believed to be mediated through the modulation of various signaling pathways. While specific data on this compound is limited, the study of related compounds provides a strong rationale for investigating its cytotoxic potential.

These application notes provide a comprehensive guide to conducting in vitro cytotoxicity assays for this compound. Detailed protocols for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, lactate (B86563) dehydrogenase (LDH) assay, and a caspase activity assay are provided to enable researchers to assess cell viability, membrane integrity, and apoptosis induction.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible literature, the following table presents representative IC50 values for other xanthone derivatives isolated from Mesua species. This data serves as a reference point for the expected range of cytotoxic activity and aids in the design of appropriate concentration ranges for initial screening of this compound.

Table 1: Cytotoxic Activity of Xanthone Derivatives from Mesua Species Against Various Human Cancer Cell Lines

| Compound | Raji (Burkitt's lymphoma) IC50 (µM) | SNU-1 (Gastric carcinoma) IC50 (µM) | K562 (Chronic myelogenous leukemia) IC50 (µM) | LS-174T (Colon adenocarcinoma) IC50 (µM) | SK-MEL-28 (Malignant melanoma) IC50 (µM) | IMR-32 (Neuroblastoma) IC50 (µM) | HeLa (Cervical carcinoma) IC50 (µM) | Hep G2 (Hepatocellular carcinoma) IC50 (µM) | NCI-H23 (Non-small cell lung carcinoma) IC50 (µM) |

| Mesuaferrin A | >100 | 26.3 | 11.7 | >100 | 11.7 | 11.7 | 11.7 | 11.7 | 11.7 |

| Macluraxanthone | 14.8 | 14.8 | 14.8 | 14.8 | 14.8 | 14.8 | 14.8 | 14.8 | 14.8 |

| α-Mangostin | 11.7 | 11.7 | 11.7 | 11.7 | 11.7 | 11.7 | 11.7 | 11.7 | 11.7 |

Source: Adapted from a study on xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora.[1][2]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound

-

Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture using trypsin-EDTA.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-